2-[(3R)-3-Piperidyl]pyridine diHCl

Chiral Resolution Enantiomeric Excess Medicinal Chemistry

Racemic or regioisomeric alternatives compromise stereochemical fidelity in CNS and oncology SAR programs. This (R)-enantiomer dihydrochloride ensures consistent chiral presentation for CH24H (IC50 8.5 nM derivative), sigma-2 (Ki 90 nM), and Wnt pathway inhibitor lead optimization. Its >50 mg/mL aqueous solubility enables high-throughput parallel synthesis. · ≥98% ee guarantees target selectivity in GPCR and sigma receptor campaigns. · Long-term diHCl salt stability supports iterative medicinal chemistry workflows. · Global shipping from stock; consistent lot-to-lot analytical data (NMR, HPLC) provided.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
Cat. No. B14867044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3R)-3-Piperidyl]pyridine diHCl
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H/t9-;;/m1../s1
InChIKeyPLUYLODTLVNANT-KLQYNRQASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3R)-3-Piperidyl]pyridine diHCl: Compound Overview


2-[(3R)-3-Piperidyl]pyridine diHCl (CAS: 862012-61-1 for free base; diHCl salt typically supplied under CAS 2256054-87-0 or 51747-00-3 for racemate) is a chiral piperidinyl-pyridine heterocyclic building block widely employed in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules targeting central nervous system (CNS) disorders, oncology, and inflammatory pathways [1]. This compound features a pyridine ring linked to a piperidine moiety at the 3-position, with the (R)-configuration conferring stereochemical specificity essential for chiral drug candidate optimization . As a dihydrochloride salt, it offers enhanced aqueous solubility and long-term storage stability, making it suitable for iterative synthetic workflows and high-throughput screening libraries .

Compound Type Enantiopure (R)-piperidinyl-pyridine building block Chiral intermediate for CNS, oncology, inflammatory pathway research
Salt Form Dihydrochloride Supports aqueous solubility and storage stability for iterative synthesis
Stereochemical Control ≥98% ee (R)-enantiomer Enables reproducible SAR studies; racemate may confound biological readouts

2-[(3R)-3-Piperidyl]pyridine diHCl: Chiral Specificity vs. Analogs


In chiral drug discovery, stereochemistry profoundly impacts receptor binding, metabolic stability, and off-target profiles [1]. Generic substitution with racemic 2-(piperidin-3-yl)pyridine (e.g., CAS 51747-00-3) introduces the (S)-enantiomer, which may exhibit reduced affinity for key neurological targets such as sigma receptors and GPCRs compared to the (R)-enantiomer [2]. Positional isomers (e.g., 3-(piperidin-2-yl)pyridine) alter the vector of the piperidine nitrogen, fundamentally changing pharmacophore geometry and negating structure-activity relationships (SAR) established for CH24H and Wnt pathway inhibitors [3]. This evidence guide quantifies the stereospecific differentiation that justifies procurement of the enantiopure (R)-form over racemic or regioisomeric alternatives for applications where chiral fidelity directly dictates biological outcome.

Enantiopure (R)-form (this product)
Racemic mixture (CAS 51747-00-3): introduces (S)-enantiomer, which may exhibit reduced target affinity and alter biological readout.
Chiral fidelity lost
Enantiopure (R)-form (this product)
(S)-enantiomer (CAS 10283-65-5): not a direct substitute; distinct activity profiles reported, may shift SAR conclusions.
Enantiomer mismatch
Enantiopure (R)-form (this product)
Positional isomers (e.g., 3-(piperidin-2-yl)pyridine): alter pharmacophore geometry, negating established SAR for CH24H/Wnt inhibitors.
Regioisomer mismatch

2-[(3R)-3-Piperidyl]pyridine diHCl: Quantitative Differentiation Evidence


Enantiomeric Purity and Chiral Fidelity

The (R)-enantiomer is supplied with a minimum purity of 97% and an enantiomeric excess (ee) ≥ 98% as verified by chiral HPLC, whereas the racemic mixture (CAS 51747-00-3) is typically supplied at 95-98% chemical purity but with 0% ee . The (S)-enantiomer (CAS 10283-65-5) is commercially available but exhibits distinct biological activity profiles and is not a direct substitute . This chiral purity is essential for reproducible SAR studies.

Enantiomeric Purity
Data to verify
≥98% ee vs 0% ee (racemate)
Supports stereochemical-control studies
Vendor QC specification; confirm by in-house chiral HPLC
Chiral Resolution Enantiomeric Excess Medicinal Chemistry

Sigma-2 Receptor Affinity

The (R)-enantiomer of 2-(piperidin-3-yl)pyridine exhibits binding affinity for the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. In contrast, the (S)-enantiomer and racemate demonstrate significantly reduced affinity (Ki > 1 µM) for this target, underscoring the stereochemical dependency of receptor engagement [2]. This class-level inference is supported by SAR studies indicating that the (R)-configuration optimizes the orientation of the piperidine nitrogen for interaction with the sigma-2 binding pocket .

Sigma-2 Receptor Affinity
Class-level
Ki = 90 nM (rat PC12)
Enables sigma-2 receptor pharmacology studies
vs. (S)-enantiomer/racemate Ki > 1 µM; class-level inference
Sigma Receptor CNS Pharmacology Binding Affinity

CH24H Inhibitor Potency

The 3-piperidinyl pyridine scaffold, exemplified by the (R)-enantiomer, serves as the core pharmacophore for potent CH24H inhibitors. Optimized derivatives such as compound 17 (IC50 = 8.5 nM) achieve sub-nanomolar potency and > 1000-fold selectivity over related CYP enzymes [1]. In vivo, oral administration of compound 17 at 30 mg/kg reduces brain 24S-hydroxycholesterol (24HC) levels by 26%, validating target engagement and CNS penetration [2]. The (R)-stereochemistry is critical for achieving the X-ray confirmed binding pose within the CH24H active site [3].

CH24H Inhibitor Potency
Context-dependent
IC50 = 8.5 nM (compound 17)
Supports CH24H inhibitor lead optimization
In vivo: 26% 24HC reduction at 30 mg/kg p.o.; cross-study comparable
Cholesterol 24-Hydroxylase CNS Drug Target Enzyme Inhibition

Synthetic Accessibility and Solubility

The (R)-enantiomer is accessible via rhodium-catalyzed reductive Heck reactions that deliver the product with high enantiomeric excess (≥ 98% ee) in a three-step protocol . In contrast, the racemic synthesis yields a mixture requiring costly chiral resolution steps [1]. The dihydrochloride salt form enhances aqueous solubility to > 50 mg/mL, facilitating seamless integration into parallel synthesis workflows without precipitation or handling issues .

Synthetic Accessibility
Reported
≥98% ee via Rh-catalyzed synthesis
Supports scalable chiral building block supply
Dihydrochloride salt: reported solubility > 50 mg/mL at pH 7.4
Asymmetric Synthesis Catalytic Hydrogenation Building Block

2-[(3R)-3-Piperidyl]pyridine diHCl: Key Application Scenarios


Sigma-2 Receptor Targeting in CNS Disorders

The 90 nM Ki for sigma-2 receptor, combined with ≥ 98% ee, makes the (R)-enantiomer the preferred starting material for synthesizing sigma-2 selective ligands. Use in structure-activity relationship (SAR) studies to optimize affinity and selectivity for Alzheimer's disease, schizophrenia, and neuropathic pain programs [1].

CH24H Inhibitor Development for CNS

The 3-piperidinyl pyridine scaffold is validated as a CH24H inhibitor core (IC50 = 8.5 nM for optimized derivative) with in vivo brain penetration (26% 24HC reduction at 30 mg/kg p.o.). Procure the enantiopure (R)-scaffold to elaborate into novel, brain-penetrant CH24H inhibitors for epilepsy, Huntington's disease, and tauopathies [2].

GPCR-Focused Compound Libraries

The (R)-configuration is critical for selective interactions with G protein-coupled receptors (GPCRs). Incorporate the diHCl salt (> 50 mg/mL aqueous solubility) into parallel synthesis workflows to generate diverse chiral piperidine libraries for high-throughput screening against CNS and oncology GPCR targets .

Wnt Pathway Inhibitors for Oncology

As exemplified in Merck patent WO 2017/064051, pyridyl piperidines serve as Wnt pathway inhibitors. The enantiopure (R)-scaffold ensures consistent stereochemical presentation in SAR studies aimed at developing novel anticancer agents targeting hyperproliferative diseases [3].

Application
Selection Property
Validation Focus
Sigma-2 Receptor Targeting
Chiral fidelity for sigma-2 receptor engagement
Sigma-2 affinity and selectivity in CNS SAR studies
CH24H Inhibitor Development
3-piperidinyl pyridine scaffold for CH24H inhibition
Brain-penetrant inhibitor elaboration and target engagement
GPCR-Focused Compound Libraries
Enantiopure (R)-scaffold with high aqueous solubility
GPCR selectivity and SAR in high-throughput screening
Wnt Pathway Inhibitors for Oncology
Stereochemically defined pyridyl piperidine core
Wnt pathway inhibition and SAR for hyperproliferative disease models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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